8-Chloroisoquinolin-4-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 180.62 g/mol. This compound is characterized by the presence of a chlorine atom at the 8th position and an amine group at the 4th position of the isoquinoline structure. It is classified as an aromatic amine and a derivative of isoquinoline, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it more suitable for various applications in scientific research and industry.
The synthesis of 8-chloroisoquinolin-4-amine typically involves two main steps: chlorination and amination.
The reaction conditions are crucial for optimizing yield and purity. For instance, using continuous flow reactors in industrial settings can enhance efficiency and consistency in production. The yield of this synthesis can vary, but optimized methods report yields ranging from moderate to high depending on the specific conditions employed.
The molecular structure of 8-chloroisoquinolin-4-amine can be represented as follows:
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2
XOYPXBDIHGQDKV-UHFFFAOYSA-N
This structure reveals that the compound consists of a fused bicyclic system with distinct functional groups that influence its chemical behavior .
The physical properties include:
8-Chloroisoquinolin-4-amine can undergo several types of chemical reactions:
The reaction pathways often require careful control of conditions such as temperature and pressure to ensure selectivity and yield. For instance, oxidation reactions may involve catalysts like palladium on carbon under specific atmospheric conditions to prevent side reactions .
The mechanism of action for 8-chloroisoquinolin-4-amine primarily involves its interaction with biological targets such as enzymes or receptors. It has been shown to inhibit certain biological pathways, which can lead to various physiological effects relevant in pharmacology.
Research indicates that this compound may modulate signaling pathways by acting on specific kinases or other proteins involved in cellular processes, making it a candidate for further investigation in therapeutic applications .
8-Chloroisoquinolin-4-amine hydrochloride has diverse applications across various fields:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0